molecular formula C21H22N2O4 B11592389 N-[(4-ethylphenoxy)acetyl]tryptophan

N-[(4-ethylphenoxy)acetyl]tryptophan

Cat. No.: B11592389
M. Wt: 366.4 g/mol
InChI Key: JVNJFKIJZXDEBC-UHFFFAOYSA-N
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Description

2-[2-(4-ETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[2-(4-ETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Acetamido Group: The acetamido group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Attachment of the 4-Ethylphenoxy Group: This step involves the reaction of the indole derivative with 4-ethylphenol in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

2-[2-(4-ETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[2-(4-ETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4-ETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways within biological systems. The indole core of the compound allows it to bind with high affinity to multiple receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[2-(4-ETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.

The uniqueness of 2-[2-(4-ETHYLPHENOXY)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-[[2-(4-ethylphenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C21H22N2O4/c1-2-14-7-9-16(10-8-14)27-13-20(24)23-19(21(25)26)11-15-12-22-18-6-4-3-5-17(15)18/h3-10,12,19,22H,2,11,13H2,1H3,(H,23,24)(H,25,26)

InChI Key

JVNJFKIJZXDEBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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